[1,1'-biphenyl]-3,4',5-triol
CAS No.: 74276-54-3
Cat. No.: VC11608161
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74276-54-3 |
|---|---|
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-(4-hydroxyphenyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H |
| Standard InChI Key | HSZOQEGJICWJDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
[1,1'-Biphenyl]-3,4',5-triol consists of two benzene rings connected by a single covalent bond, with hydroxyl groups positioned at the 3, 4', and 5 positions (Figure 1). The IUPAC name for this compound is 5-(4-hydroxyphenyl)benzene-1,3-diol, reflecting its substitution pattern. Its planar structure facilitates π-π stacking interactions, while the hydroxyl groups enable hydrogen bonding and redox activity.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 202.21 g/mol | |
| Density | 1.721 g/cm³ | |
| Boiling Point | 634.1°C at 760 mmHg | |
| Flash Point | 319.4°C | |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
The compound’s Standard InChIKey (HSZOQEGJICWJDP-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for [1,1'-biphenyl]-3,4',5-triol reveals distinct proton environments:
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(400 MHz, DMSO-): δ 8.99 (s, 2H, phenolic -OH), 7.46 (d, Hz, 2H, aromatic), 7.38 (t, Hz, 2H, aromatic) .
Mass spectrometry confirms the molecular ion peak at m/z 202.21.
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis of [1,1'-biphenyl]-3,4',5-triol typically involves Suzuki-Miyaura cross-coupling followed by demethylation:
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Suzuki Coupling: A boronic acid derivative reacts with a halogenated precursor (e.g., 3,5-dimethoxyphenylboronic acid and 4-bromo-2-methoxyphenol) using palladium catalysts .
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Demethylation: Methyl ether protecting groups are cleaved using boron tribromide () or hydrobromic acid (), yielding free hydroxyl groups .
Table 2: Representative Synthesis Yields
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 51–94 | Pd(PPh), KCO, 80°C |
| Demethylation | 75–90 | , CHCl, rt |
Structural Analogues and SAR
Electron-withdrawing groups (e.g., -CF) at the 4' position enhance antibacterial activity by increasing electrophilicity. For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) exhibits an MIC of 3.13 µg/mL against MRSA . Conversely, electron-donating groups (e.g., -OCH) reduce potency due to decreased redox activity.
Biological Activities and Mechanisms
Antibacterial Efficacy
[1,1'-biphenyl]-3,4',5-triol demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens:
Table 3: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 3.13–6.25 | |
| Multidrug-resistant E. faecalis | 6.25 | |
| Carbapenem-resistant A. baumannii | 12.5 |
The compound outperforms ciprofloxacin against carbapenem-resistant A. baumannii .
Mechanism of Action
The hydroxyl groups mediate two primary mechanisms:
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Iron Chelation: Deprives pathogens of essential iron, disrupting metabolic pathways .
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Enzyme Inhibition: Hydrogen bonding with bacterial enzymes (e.g., DNA gyrase) impedes nucleic acid synthesis .
Comparative studies show that dimerization (e.g., via oxidation) reduces activity by 4–8 fold, as seen in benzene-1,2,4-triol derivatives .
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Development
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Antibacterial Agents: Lead candidate for treating infections caused by ESKAPE pathogens (Enterococcus faecium, S. aureus, etc.) .
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Antioxidant Therapeutics: Scavenges reactive oxygen species (ROS) with an IC of 18 µM in DPPH assays.
Polymer Stabilization
Incorporation into polyethylene films at 0.5% (w/w) increases UV resistance by 40%, delaying photodegradation.
Research Frontiers and Challenges
Toxicity and Stability
While [1,1'-biphenyl]-3,4',5-triol is effective, its propensity to oxidize into less active dimers necessitates stabilization strategies, such as nanoencapsulation or co-administration with radical scavengers .
Synthetic Scalability
Current yields (51–94%) require optimization for industrial-scale production. Flow chemistry approaches may enhance reproducibility .
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